3-(Imidazo[1,2-a]pyridin-6-yl)-3-oxopropanenitrile
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Overview
Description
Mechanism of Action
Target of Action
The primary target of 3-(Imidazo[1,2-a]pyridin-6-yl)-3-oxopropanenitrile is the Phosphatidylinositol 3-kinase (PI3K) . PI3K is a lipid kinase that plays a key regulatory role in various cellular physiological processes including cell growth, proliferation, survival, and metabolism .
Mode of Action
The compound interacts with its target, PI3K, by inhibiting its activity . This inhibition disrupts the normal functioning of the PI3K signaling pathway, which is often associated with tumorigenesis, progression, and poor prognosis .
Biochemical Pathways
The affected pathway is the PI3K-AKT signaling pathway . This pathway is crucial for many cellular processes, and its aberrant expression or mutation is often identified as a major factor in tumorigenesis, progression, and poor prognosis . By inhibiting PI3K, the compound disrupts this pathway, potentially halting the progression of certain diseases.
Result of Action
The compound exhibits significant inhibitory activity against various tumor cell lines . For instance, one of the synthetic compounds showed submicromolar inhibitory activity, with IC50 values ranging from 0.09 μΜ to 0.43 μΜ against all the tested cell lines . Moreover, it induced cell cycle arrest at the G2/M phase and cell apoptosis of HCC827 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Imidazo[1,2-a]pyridin-6-yl)-3-oxopropanenitrile typically involves multicomponent condensation reactions. One common method includes the reaction of 2-aminopyridines with arylglyoxals and Meldrum’s acid. The reaction conditions often require heating and the use of a suitable solvent to facilitate the formation of the imidazo[1,2-a]pyridine core.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(Imidazo[1,2-a]pyridin-6-yl)-3-oxopropanenitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 3-(Imidazo[1,2-a]pyridin-6-yl)-3-oxopropanenitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interaction with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: In the field of medicine, this compound has been investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In industry, this compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in material science and chemical manufacturing.
Comparison with Similar Compounds
Imidazo[1,2-a]pyrimidines
Imidazo[1,2-a]pyridine analogues
Aryl-phenylketones
Uniqueness: 3-(Imidazo[1,2-a]pyridin-6-yl)-3-oxopropanenitrile stands out due to its specific structural features, such as the presence of the oxopropanenitrile group. This distinguishes it from other compounds in the imidazo[1,2-a]pyridine family and contributes to its unique chemical and biological properties.
Properties
IUPAC Name |
3-imidazo[1,2-a]pyridin-6-yl-3-oxopropanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c11-4-3-9(14)8-1-2-10-12-5-6-13(10)7-8/h1-2,5-7H,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTERNIBSEZLQFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1C(=O)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693617 |
Source
|
Record name | 3-(Imidazo[1,2-a]pyridin-6-yl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948883-29-2 |
Source
|
Record name | 3-(Imidazo[1,2-a]pyridin-6-yl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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